molecular formula C30H41FN4O12 B1682417 Z-Devd-fmk CAS No. 210344-95-9

Z-Devd-fmk

Cat. No. B1682417
CAS RN: 210344-95-9
M. Wt: 668.7 g/mol
InChI Key: GBJVAVGBSGRRKN-JYEBCORGSA-N
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Description

Z-DEVD-FMK is a cell-permeable irreversible inhibitor of caspase-3 . It plays a central role in apoptosis and potently inhibits apoptosis .


Synthesis Analysis

This compound has been used in the synthesis and biological analysis of new curcumin analogues for the medicinal treatment of cancer . It has also been used in the study of the molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation .


Molecular Structure Analysis

This compound has a molecular formula of C30H41N4O12F . Its structure is consistent with its formula .


Chemical Reactions Analysis

This compound has been shown to restore cell viability in the presence of CoCl2, preventing the activation of caspase-3 and the cleavage of GSDME .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 668.66 .

Scientific Research Applications

Nanoparticle Formulation for Therapeutic Use

Z-DEVD-FMK, a caspase inhibitor, has been formulated into chitosan nanoparticles for potential therapeutic applications. These nanoparticles, prepared through an ionotropic gelation process, demonstrate promising characteristics for delivering this compound, including a high loading capacity and an efficient release profile, suggesting their potential in enhancing the therapeutic efficacy of the peptide (Aktaş et al., 2005).

Neuroprotection in Cerebral Ischemia

Studies have shown that this compound can reduce ischemic neuronal injury in cases of cerebral ischemia. For instance, in focal cerebral ischemia, it has been found to significantly reduce infarction, suggesting its role in neuroprotection under conditions of severe focal cerebral ischemia (Li et al., 2000).

Traumatic Brain Injury Treatment

The application of this compound in traumatic brain injury has shown that it improves neurological function and reduces lesion volumes when administered soon after injury. It suggests that this compound could potentially reduce neuronal necrosis, offering a therapeutic approach for brain injuries (Knoblach et al., 2004).

Islet Transplantation and Apoptosis Prevention

In islet transplantation for diabetes, this compound has been used to prevent apoptosis in isolated human islets, showing that it can improve islet function and increase the success rate of transplants (Nakano et al., 2004).

Brain Delivery Systems for Therapeutic Agents

Research into brain delivery systems for therapeutic agents like this compound has led to the development of chitosan-PEG nanoparticles functionalized with monoclonal antibodies. These nanoparticles have been shown to successfully transport this compound across the blood-brain barrier, opening new avenues for treating brain-related conditions (Aktaş et al., 2005).

Vision Restoration after Optic Nerve Injury

This compound has been found effective in a rabbit model of optic nerve injury. It reduced retinal ganglion cell apoptosis and led to vision restoration, indicating its potential in treating traumatic optic nerve injuries (Liu et al., 2015).

Mechanism of Action

Target of Action

Z-DEVD-FMK is a synthetic peptide that primarily targets Caspase-3 , a crucial enzyme involved in the execution phase of cell apoptosis . It is also known to inhibit other caspases such as Caspase-6, Caspase-7, Caspase-8, and Caspase-10 .

Mode of Action

This compound acts as an irreversible inhibitor of its target caspases. It binds to these enzymes and inhibits their activity, thereby preventing the downstream events of apoptosis . Once inside the cell, endogenous esterase activity hydrolyzes the methyl groups of this compound to form the biologically active form .

Biochemical Pathways

The inhibition of caspases by this compound affects the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in cellular homeostasis and development. By inhibiting caspase-3 and other related caspases, this compound can prevent the progression of apoptosis, thereby influencing cell survival .

Pharmacokinetics

This means it can cross cell membranes to reach its intracellular targets. It is also soluble in DMSO .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis. By blocking the activity of caspase-3 and other caspases, this compound can prevent cell death and promote cell survival . For instance, it has been shown to reduce neuronal cell death induced by certain toxins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to inhibit caspases and prevent apoptosis can be affected by the presence of other molecules, the state of the cell, and the specific conditions of the cellular environment . .

Future Directions

Z-DEVD-FMK has potential therapeutic applications. It has been used in the study of rheumatoid arthritis, with results suggesting that targeting GSDME could be a potential treatment method for rheumatoid arthritis . It has also been used in the study of cancer, with results suggesting that it could be used in the treatment of various types of cancer .

properties

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVAVGBSGRRKN-JYEBCORGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41FN4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879990
Record name Z-DEVD-fluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210344-95-9
Record name Z-DEVD-fluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]

A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]

A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]

A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []

ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.

ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.

ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.

ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.

ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.

A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.

ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.

A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]

A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]

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